![molecular formula C22H23ClN2O4 B4926551 2,2'-(2-chloro-1,4-phenylene)bishexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4926551.png)
2,2'-(2-chloro-1,4-phenylene)bishexahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2,2'-(2-chloro-1,4-phenylene)bishexahydro-1H-isoindole-1,3(2H)-dione, commonly known as CHIR99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3) that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
CHIR99021 acts as a selective inhibitor of 2,2'-(2-chloro-1,4-phenylene)bishexahydro-1H-isoindole-1,3(2H)-dione, which is a key regulator of various cellular processes, including glycogen metabolism, cell cycle, and gene expression. By inhibiting 2,2'-(2-chloro-1,4-phenylene)bishexahydro-1H-isoindole-1,3(2H)-dione, CHIR99021 promotes the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in stem cell self-renewal, differentiation, and proliferation.
Biochemical and Physiological Effects:
In addition to its role in stem cell research, CHIR99021 has been shown to have potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumor xenografts in vivo. Furthermore, CHIR99021 has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. Additionally, CHIR99021 has been found to enhance the survival and differentiation of dopaminergic neurons, which has implications in the treatment of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of CHIR99021 is its selectivity for 2,2'-(2-chloro-1,4-phenylene)bishexahydro-1H-isoindole-1,3(2H)-dione, which minimizes off-target effects. Additionally, CHIR99021 has a relatively long half-life, which allows for sustained activation of the Wnt/β-catenin signaling pathway. However, CHIR99021 has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments. Furthermore, CHIR99021 has poor solubility in water, which may require the use of organic solvents.
Future Directions
There are several future directions for research on CHIR99021. One area of interest is the development of more potent and selective 2,2'-(2-chloro-1,4-phenylene)bishexahydro-1H-isoindole-1,3(2H)-dione inhibitors. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of CHIR99021 on stem cell differentiation and proliferation. Furthermore, the potential therapeutic applications of CHIR99021 in various diseases warrant further investigation. Finally, the development of novel delivery systems for CHIR99021 may overcome its limitations in solubility and cytotoxicity.
In conclusion, CHIR99021 is a potent and selective inhibitor of 2,2'-(2-chloro-1,4-phenylene)bishexahydro-1H-isoindole-1,3(2H)-dione with significant potential in stem cell research and therapeutic applications. Further research is needed to fully understand its mechanisms of action and to explore its potential in various diseases.
Synthesis Methods
The synthesis of CHIR99021 involves the reaction of 2,6-dimethylbenzoic acid with hexahydro-2H-azepin-2-one, followed by chlorination and cyclization to form the final product. The process yields a white crystalline powder with a purity of more than 98%.
Scientific Research Applications
CHIR99021 has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to promote the proliferation and differentiation of embryonic stem cells, which makes it a valuable tool in regenerative medicine. Additionally, CHIR99021 has been found to enhance the efficiency of induced pluripotent stem cell (iPSC) generation, which has significant implications in disease modeling and drug discovery.
properties
IUPAC Name |
2-[3-chloro-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4/c23-17-11-12(24-19(26)13-5-1-2-6-14(13)20(24)27)9-10-18(17)25-21(28)15-7-3-4-8-16(15)22(25)29/h9-11,13-16H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWSFDREYVMNBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)N4C(=O)C5CCCCC5C4=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Chloro-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
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